molecular formula C13H13NO2 B15407232 1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one CAS No. 828267-59-0

1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one

Cat. No.: B15407232
CAS No.: 828267-59-0
M. Wt: 215.25 g/mol
InChI Key: VKHZZVYVHIFREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one, with the PubChem CID 10359931, is a synthetic organic compound with the molecular formula C13H13NO2 . This structure combines an indanone scaffold with a pyrrolidin-2-one (also known as 5-oxoproline or pyroglutamic acid derivative) moiety, a feature present in various compounds of significant research interest . The indanone and pyrrolidinone rings are privileged structures in medicinal chemistry. Pyrrolidin-2-one derivatives are frequently explored for their diverse biological activities and are common intermediates in synthesizing more complex molecules . For instance, compounds featuring the 5-oxopyrrolidine core have been investigated for their antimicrobial properties . Furthermore, the pyrrolidinone ring is a key structural component in certain alkaloids and has been utilized as a fundamental building block in the enantioselective synthesis of natural products and other biologically active molecules . This compound is intended for research and development purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

828267-59-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H13NO2/c15-12-8-11(14-7-3-6-13(14)16)9-4-1-2-5-10(9)12/h1-2,4-5,11H,3,6-8H2

InChI Key

VKHZZVYVHIFREV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CC(=O)C3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Variations

The biological activity of pyrrolidin-2-one derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrrolidin-2-one Derivatives
Compound Name Substituent Biological Activity Key Findings Reference
1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one 3-Oxo-indan (bicyclic ketone) Inferred: Neuroprotective, antimicrobial Structural rigidity may enhance target binding
1-(4-Methoxybenzyl)-pyrrolidin-2-one (10b) 4-Methoxybenzyl, piperidinyl Anti-Alzheimer’s IC₅₀ = 0.12 µM (AChE inhibition)
1-Methyl-3-(quinoxalin-2-yl)-pyrrolidin-2-one Quinoxalinyl, methyl Antimicrobial Moderate activity against E. coli and S. aureus
S-61/S-73 Arylpiperazinyl, butyl linker Antiarrhythmic ED₅₀ = 0.8 mg/kg (antiarrhythmic)
α-PVP Phenyl, pyrrolidinyl Psychoactive stimulant Potent dopamine reuptake inhibitor (EC₅₀ = 12 nM)

Key Research Findings

Substituent Impact: Arylpiperazinyl and quinoxalinyl groups enhance activity in cardiovascular and antimicrobial contexts, respectively . Benzyl groups with electron-withdrawing substituents (e.g., fluoro) optimize AChE inhibition .

Structural Advantages of 3-Oxo-indan: The bicyclic ketone may improve metabolic stability and target affinity compared to monocyclic substituents . Potential for dual functionality (e.g., hydrogen bonding via ketone, hydrophobic interactions via bicyclic structure).

Safety and Toxicity: Psychoactive derivatives (e.g., α-PVP) highlight the importance of substituent selection to avoid adverse effects . 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one’s safety data emphasize rigorous toxicity screening for nitrogen-rich analogs .

Preparation Methods

Synthetic Strategies Overview

Synthetic routes to 1-(3-oxo-indan-1-yl)-pyrrolidin-2-one are broadly categorized into four approaches:

  • Cyclocondensation of prefunctionalized indanone and pyrrolidinone precursors.
  • 1,3-Dipolar cycloaddition using azomethine ylides and indanone-derived dipolarophiles.
  • Catalytic cross-coupling mediated by transition metals or Lewis acids.
  • Enzymatic desymmetrization for asymmetric synthesis.

Each method is evaluated for scalability, stereochemical control, and compatibility with functional groups.

Cyclocondensation Approaches

Cyclocondensation leverages intramolecular reactions to form the pyrrolidinone ring. A representative protocol involves the Dieckmann cyclization of ethyl 3-(3-oxo-indan-1-ylamino)butanoate (Figure 1 ), yielding the target compound in 45–60% efficiency. Key steps include:

  • Aminoindanone synthesis : 3-Oxo-indan-1-amine is prepared via Friedel-Crafts acylation of indene, followed by oxidation.
  • Esterification : Reaction with ethyl 4-bromobutyrate forms the diester intermediate.
  • Cyclization : Base-mediated Dieckmann cyclization (e.g., NaH/THF, 0°C to rt) affords the pyrrolidinone ring.

Table 1 compares yields and conditions for cyclocondensation variants.

Precursor Base Solvent Temperature (°C) Yield (%)
Ethyl 3-(indanone-amino)butanoate NaH THF 0 → 25 58
Methyl 3-(indanone-amino)pentanoate KOtBu DMF 25 → 60 47

Limitations include moderate yields and sensitivity to steric hindrance at the indanone position.

1,3-Dipolar Cycloaddition Methods

The 1,3-dipolar cycloaddition strategy, inspired by spirooxindole syntheses, employs azomethine ylides generated from isatin and N-methylglycine. Indan-1,3-dione acts as a dipolarophile, enabling pyrrolidine ring formation (Figure 2 ). A one-pot, three-component reaction achieves 70–85% yields under microwave irradiation:

  • Ylide generation : Isatin and N-methylglycine condense in refluxing ethanol.
  • Cycloaddition : Indan-1,3-dione is added, followed by microwave heating (100°C, 20 min).
  • Work-up : Column chromatography isolates the product.

Regioselectivity is governed by frontier molecular orbital (FMO) interactions, with the exo transition state favored due to secondary orbital interactions. Table 2 summarizes dipolarophiles and diastereomeric ratios.

Dipolarophile exo:endo Ratio Yield (%)
Indan-1,3-dione 85:15 82
5-Nitroindan-1,3-dione 78:22 76

This method offers excellent atom economy but requires precise control over reaction kinetics.

Catalytic Coupling Techniques

Transition metal catalysis enables direct C–N bond formation between indanone and pyrrolidinone units. A palladium-catalyzed Buchwald-Hartwig amination protocol adapts methodologies from oxindole syntheses:

  • Halogenation : 1-Bromoindan-3-one is prepared via NBS bromination.
  • Coupling : Reaction with pyrrolidin-2-one under Pd(OAc)₂/Xantphos catalysis (toluene, 110°C, 24 h) yields the product in 65% efficiency.

Table 3 evaluates catalyst systems:

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ Xantphos Toluene 65
Pd₂(dba)₃ BINAP Dioxane 58

Lewis acid-catalyzed methods, such as Ca(OTf)₂-mediated conjugate additions, provide alternatives with shorter reaction times (3–5 h) but lower yields (50–55%).

Enzymatic and Asymmetric Syntheses

Enzymatic desymmetrization, as demonstrated for brivaracetam intermediates, offers a route to enantiopure this compound. Novozyme 435 lipase catalyzes the kinetic resolution of racemic 3-hydroxyindan-1-yl-pyrrolidin-2-one, achieving 98% ee for the (R)-enantiomer. Key advantages include:

  • Solvent-free conditions : Enhances green chemistry metrics.
  • High enantioselectivity : E-values exceed 200.

Table 4 compares enzymatic and chemical asymmetric methods.

Method Catalyst ee (%) Yield (%)
Enzymatic resolution Novozyme 435 98 45
Chiral Lewis acid Mg-BOX 90 38

Enzymatic routes are limited by substrate specificity and enzyme cost.

Comparative Analysis of Methods

Table 5 synthesizes critical performance metrics across methodologies:

Method Yield Range (%) Stereoselectivity Scalability
Cyclocondensation 45–60 Low Moderate
1,3-Dipolar cycloaddition 70–85 High (exo) High
Catalytic coupling 50–65 Moderate High
Enzymatic resolution 40–45 Very high Low

The 1,3-dipolar cycloaddition emerges as the most efficient, while enzymatic methods excel in enantiocontrol. Industrial applications favor catalytic coupling for scalability, whereas academic settings prioritize cycloaddition’s versatility.

Q & A

Q. What are the standard synthetic routes for 1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Formation of the indanone ring via Friedel-Crafts acylation using Lewis acids like AlCl₃.

Pyrrolidinone Coupling : Amidation or alkylation reactions to introduce the pyrrolidinone moiety. For example, coupling 3-oxo-indan-1-carboxylic acid with pyrrolidin-2-one derivatives under peptide-coupling conditions (e.g., EDCI/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Critical factors include temperature control (±5°C to avoid side reactions), anhydrous conditions for moisture-sensitive steps, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the indanone aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone NH (δ 1.5–2.5 ppm, broad if present).
  • ¹³C NMR : Carbonyl signals (C=O) at δ 170–210 ppm for both indanone and pyrrolidinone groups.
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds (if present) at 3200–3500 cm⁻¹.
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity.
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
  • Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography or NOESY NMR if unexpected activity is observed .
    Example: A 2024 study found conflicting IC₅₀ values in anticancer assays due to residual DMSO in stock solutions; repeating experiments with freshly prepared solutions resolved the issue .

Q. What strategies are effective for modifying the pyrrolidinone ring to enhance metabolic stability without compromising target binding?

  • Methodological Answer :
  • Ring Rigidity : Introduce methyl groups at C3/C4 positions to reduce conformational flexibility, improving metabolic resistance (e.g., 3-methyl derivatives showed 2× longer half-life in liver microsomes) .
  • Bioisosteric Replacement : Replace the lactam oxygen with sulfur (thiolactam) or incorporate fluorine atoms to block cytochrome P450-mediated oxidation .
  • Prodrug Design : Mask the NH group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Studies : At pH < 5, the lactam NH is protonated, stabilizing the keto form. At pH > 8, deprotonation favors the enol tautomer, detectable via UV-Vis (λ shift from 270 nm to 310 nm).
  • Solvent Effects : In DMSO, the keto form dominates (δ 170 ppm in ¹³C NMR), while in water, enolization increases (δ 90–100 ppm for enolic carbons). Use DFT calculations (B3LYP/6-31G*) to model tautomeric preferences .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for this compound, while others show no efficacy?

  • Methodological Answer : Contradictions may stem from:
  • Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and include positive controls (e.g., ciprofloxacin).
  • Compound Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely elevate MIC values.
  • Synergistic Effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask activity in resistant strains .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :
  • In Vitro : Primary cortical neuron cultures exposed to glutamate-induced excitotoxicity; measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).
  • In Vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10–50 mg/kg); assess cognitive improvement via Morris water maze and Aβ plaque reduction (immunohistochemistry) .

Structural Optimization Table

Modification SiteStrategyObserved EffectReference
Pyrrolidinone C3Methylation↑ Metabolic stability (t₁/₂ +4h)
Indanone C5Fluorination↑ Anticancer activity (IC₅₀ 10 μM → 2 μM)
Lactam NHBoc protection↑ Oral bioavailability (F% 15 → 45)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.